molecular formula C14H13N3O B1373402 6-(Benzyloxy)-1H-indazol-3-amine CAS No. 1167056-55-4

6-(Benzyloxy)-1H-indazol-3-amine

Cat. No.: B1373402
CAS No.: 1167056-55-4
M. Wt: 239.27 g/mol
InChI Key: ROHXXLOQNTULLE-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions are carried out, and the yield of the final product .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with various reagents, the conditions under which it reacts, and the products of these reactions .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

  • 6-(Benzyloxy)-1H-indazol-3-amine is utilized in the synthesis of fused tetracyclic heterocycles, contributing to the creation of various chemical structures like 11-aryl-3H-indazolo[5,4-b][1,6]naphthyridine derivatives. These compounds have potential applications in medicinal chemistry and materials science (Li et al., 2013).
  • Another application in synthetic chemistry involves the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives using a Pd-catalyzed Suzuki–Miyaura cross-coupling reaction, showcasing the versatility of indazole derivatives in constructing complex molecular architectures (Wang et al., 2015).

Crystallography and Material Science

  • In the field of crystallography, this compound derivatives like 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide have been studied. These studies include crystal structure analysis, which is crucial for understanding material properties and drug design (Lu et al., 2017).

Polymer Chemistry

  • The compound has been implicated in the synthesis of primary amine-containing benzoxazines, which are then used to create poly(benzoxazine imide) thermosetting films. These materials have enhanced properties like thermal stability and flame retardancy, important in advanced material applications (Wang et al., 2013).

Anticancer Research

  • A study on 1H-indazole-6-amine derivatives, which includes this compound, revealed their potential as anticancer agents. These compounds demonstrated notable cytotoxicity against human colorectal cancer cell lines, indicating their relevance in developing new anticancer drugs (Hoang et al., 2022).

Safety and Hazards

Information on safety and hazards would typically come from material safety data sheets (MSDS) and might include toxicity information, handling precautions, and disposal guidelines .

Biochemical Analysis

Biochemical Properties

6-(Benzyloxy)-1H-indazol-3-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound has been shown to interact with several key enzymes and proteins, including kinases and phosphatases. The interaction with these enzymes often involves binding to the active site or allosteric sites, leading to either inhibition or activation of the enzyme’s function. For instance, this compound has been observed to inhibit certain kinases, which are crucial in cell signaling pathways . Additionally, this compound can interact with proteins involved in DNA repair mechanisms, thereby influencing cellular responses to DNA damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation and differentiation . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins. The impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound binds to the active site of certain kinases, leading to their inhibition and subsequent downregulation of downstream signaling pathways . Additionally, this compound can activate or inhibit transcription factors, resulting in altered gene expression profiles. These molecular interactions are critical for understanding the therapeutic potential of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . The long-term effects on cellular function can vary depending on the duration of exposure. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression . In vivo studies have also indicated potential long-term effects on tissue function and overall organismal health .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects . These findings highlight the importance of dosage optimization in the development of this compound as a therapeutic agent.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . These interactions can result in changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the bioavailability and therapeutic potential of this compound .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. This compound can localize to various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that guide this compound to its site of action . The subcellular localization can influence the compound’s activity, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

6-phenylmethoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c15-14-12-7-6-11(8-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H3,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHXXLOQNTULLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694633
Record name 6-(Benzyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-55-4
Record name 6-(Phenylmethoxy)-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1167056-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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